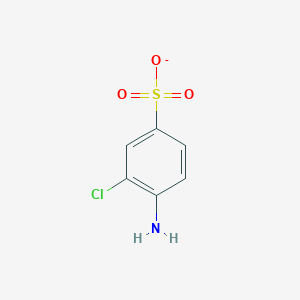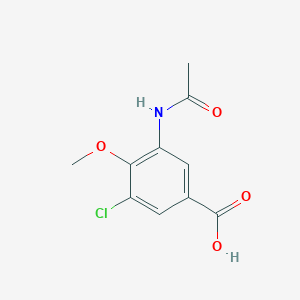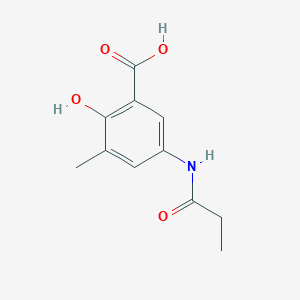![molecular formula C22H19N3O5 B243559 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243559.png)
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the benzamide family of compounds and has been found to exhibit several interesting biological activities. In
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to act through several different pathways. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulating the immune response by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a direct cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulating the immune response by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a direct cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been found to have a modulatory effect on the immune system, making it a potential candidate for the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of focus could be the development of more efficient synthesis methods for this compound. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the potential use of this compound in combination with other drugs could also be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a series of chemical reactions. The first step involves the synthesis of 2-methoxy-5-(pyridin-2-yl)phenol, which is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to produce the corresponding brominated derivative. The brominated derivative is then reacted with 2-methoxy-5-(pyridin-2-yl)aniline to yield the final product, 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.
Scientific Research Applications
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to exhibit several interesting biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, it has been shown to have a modulatory effect on the immune system, making it a potential candidate for the treatment of autoimmune disorders.
properties
Molecular Formula |
C22H19N3O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O5/c1-27-15-9-14(10-16(12-15)28-2)21(26)24-17-11-13(6-7-18(17)29-3)22-25-20-19(30-22)5-4-8-23-20/h4-12H,1-3H3,(H,24,26) |
InChI Key |
WKCQZCKQVPOFSG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B243478.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243490.png)
![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B243496.png)
![N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
![N-[4-(cyanomethyl)phenyl]butanamide](/img/structure/B243502.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B243506.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B243519.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B243520.png)



![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-furamide](/img/structure/B243537.png)